molecular formula C11H22N2O B2403499 N-(2-morpholin-4-ylethyl)cyclopentanamine CAS No. 637034-82-3

N-(2-morpholin-4-ylethyl)cyclopentanamine

Cat. No.: B2403499
CAS No.: 637034-82-3
M. Wt: 198.31
InChI Key: DPSWXPYWRQMVHR-UHFFFAOYSA-N
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Description

N-(2-Morpholin-4-ylethyl)cyclopentanamine is a secondary amine characterized by a cyclopentane ring linked to an amine group, which is further substituted with a 2-morpholin-4-ylethyl chain.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-2-4-11(3-1)12-5-6-13-7-9-14-10-8-13/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSWXPYWRQMVHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholin-4-ylethyl)cyclopentanamine typically involves the reaction of cyclopentanamine with 2-(morpholin-4-yl)ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholin-4-ylethyl)cyclopentanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-morpholin-4-ylethyl)cyclopentanone, while reduction may produce N-(2-morpholin-4-ylethyl)cyclopentanol .

Scientific Research Applications

N-(2-morpholin-4-ylethyl)cyclopentanamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2-morpholin-4-ylethyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its various applications in research and industry .

Comparison with Similar Compounds

MN-25 (UR-12)

  • Structure : 7-Methoxy-1-(2-morpholin-4-ylethyl)-N-[(1R,3S,4S)-2,2,4-trimethyl-3-bicyclo[2.2.1]heptanyl]indole-3-carboxamide .
  • Comparison: Shared Features: Both compounds feature a 2-morpholin-4-ylethyl group. Key Differences: MN-25 incorporates an indole-carboxamide scaffold and a bicyclic substituent, which likely enhance its binding affinity to cannabinoid receptors. Applications: MN-25 is hypothesized to act as a synthetic cannabinoid receptor modulator due to its structural similarity to UR-144, a known cannabinoid agonist .

N-(2-(3,3-Difluoropyrrolidin-1-ylsulfonyl)ethyl)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentanamine

  • Structure : Contains a cyclopentanamine backbone with a sulfonamide-linked difluoropyrrolidine group .
  • Comparison: Shared Features: Cyclopentanamine core. Key Differences: The sulfonamide and triazolo-pyrazine substituents suggest divergent biological targets (e.g., kinase inhibition) compared to the morpholine-based compound.

N-[(4-Ethylphenyl)methyl]cyclopentanamine

  • Structure : Cyclopentanamine substituted with a 4-ethylbenzyl group .
  • Comparison: Shared Features: Cyclopentanamine backbone. Key Differences: The aromatic benzyl group confers higher lipophilicity, likely enhancing CNS penetration but reducing aqueous solubility relative to the morpholine-containing analog.

Physicochemical and Pharmacokinetic Properties

Property N-(2-Morpholin-4-ylethyl)cyclopentanamine MN-25 (UR-12) N-[(4-Ethylphenyl)methyl]cyclopentanamine
Molecular Weight ~240.3 g/mol (estimated) 483.6 g/mol 217.3 g/mol
Polarity Moderate (morpholine enhances polarity) High (amide, methoxy) Low (aromatic substituent)
Solubility Likely water-soluble Moderate (organic solvents) Poor aqueous solubility
Bioavailability Potential for CNS penetration Likely high (lipophilic) High (lipophilic)

Biological Activity

N-(2-morpholin-4-ylethyl)cyclopentanamine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H22N2OC_{11}H_{22}N_2O and a molecular weight of 198.31 g/mol. The compound features a cyclopentane ring connected to a morpholine moiety, which is known for its role in various pharmacological applications due to its ability to interact with biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes, thereby modulating their functions. Research indicates that this compound may interact with sigma receptors, which are implicated in various neurological processes and pain modulation.

Key Mechanisms:

  • Receptor Binding : The compound exhibits binding affinity towards sigma receptors, which are known to influence neurotransmitter systems.
  • Enzyme Interaction : It may inhibit certain enzymes involved in metabolic pathways, impacting cellular processes such as proliferation and apoptosis.

Biological Activities

This compound has been investigated for several biological activities:

  • Antinociceptive Effects : Studies have shown that compounds with similar structures can reduce pain responses in animal models, suggesting potential applications in pain management.
  • Antimicrobial Properties : Preliminary investigations indicate that this compound may possess antimicrobial activity, although further studies are needed to elucidate its efficacy.
  • Potential Therapeutic Applications : Its unique structure allows for exploration in drug development targeting various diseases, particularly those involving the central nervous system.

Case Studies

Several case studies have highlighted the biological effects of this compound:

Case Study 1: Sigma Receptor Interaction

A study focused on the binding affinity of this compound to sigma receptors demonstrated a significant interaction, suggesting its potential as a therapeutic agent for neurological disorders. The binding affinity was evaluated using radiolabeled ligands, revealing a high selectivity for the sigma-1 receptor over other targets.

Case Study 2: Antinociceptive Activity

In vivo experiments using the formalin test indicated that this compound could effectively reduce nociceptive behavior in rodents. This suggests its potential utility in treating inflammatory pain conditions.

Research Findings

StudyFocusFindings
Sigma Receptor BindingHigh affinity (Ki = 42 nM) for sigma-1 receptor; selective over sigma-2 receptor.
Antinociceptive EffectsSignificant reduction in pain response in animal models; potential for pain management therapies.
Enzyme InteractionModulates enzyme activity affecting metabolic pathways; implications for cancer research.

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